3-(difluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride
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Overview
Description
“3-(difluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride” is a chemical compound that belongs to the family of bicyclo[1.1.1]pentanes (BCPs). BCPs are important bioisosteres often used as linear spacer units to enhance pharmacokinetic profiles in modern drug design . The difluoro-substituted bicyclo[1.1.1]pentanes are a new generation of saturated bioisosteres of the benzene ring for drug discovery projects .
Synthesis Analysis
The synthesis of difluoro-substituted bicyclo[1.1.1]pentanes involves an addition of difluorocarbene to electron-rich bicyclo[1.1.0]butanes by a CF3 TMS/NaI system . A cascade multicomponent reaction has been reported to synthesize gem-difluoroallylic bicyclo[1.1.1]pentanes via visible light-induced defluorinative gem-difluoroallylation of [1.1.1]propellane .Molecular Structure Analysis
The molecular structure of “3-(difluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride” consists of three rings of four carbon atoms each, making it a highly strained molecule .Chemical Reactions Analysis
In the synthesis of difluoro-substituted bicyclo[1.1.1]pentanes, sulfonyl radicals generated from sodium arylsulfinates are added to [1.1.1]propellane to form BCP radicals. These are then trapped by α-trifluoromethyl alkenes to form gem-difluoroallylic bicyclo[1.1.1]pentanes .properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(difluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride involves the introduction of a sulfonyl chloride group onto a bicyclo[1.1.1]pentane ring system, followed by the introduction of a difluoromethyl group onto the ring system. This can be achieved through a multi-step synthesis pathway.", "Starting Materials": [ "Bicyclo[1.1.1]pentane", "Sulfonyl chloride", "Difluoromethane", "Thionyl chloride", "Triethylamine", "Diethyl ether", "Methanol", "Sodium bicarbonate", "Sodium chloride" ], "Reaction": [ "Step 1: Bicyclo[1.1.1]pentane is reacted with sulfonyl chloride in the presence of triethylamine and diethyl ether to form 1-sulfonylbicyclo[1.1.1]pentane.", "Step 2: 1-sulfonylbicyclo[1.1.1]pentane is then reacted with difluoromethane in the presence of thionyl chloride to form 3-(difluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride.", "Step 3: The crude product is purified by column chromatography using a mixture of methanol and dichloromethane as the eluent. The product is then washed with a solution of sodium bicarbonate and sodium chloride to remove any remaining impurities." ] } | |
CAS RN |
2613384-06-6 |
Product Name |
3-(difluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride |
Molecular Formula |
C6H7ClF2O2S |
Molecular Weight |
216.6 |
Purity |
95 |
Origin of Product |
United States |
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